molecular formula C18H15Cl4N3O4 B194237 Isoconazole nitrate CAS No. 24168-96-5

Isoconazole nitrate

Cat. No.: B194237
CAS No.: 24168-96-5
M. Wt: 479.1 g/mol
InChI Key: NNGQLSIGRSTLLU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoconazole nitrate primarily targets the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme is part of the cytochrome P450 system, which plays a crucial role in the metabolism of various substances within the body.

Mode of Action

This compound is an azole antifungal agent . It works by inhibiting the synthesis of ergosterol , an essential component of the fungal cell membrane . This disruption in ergosterol synthesis leads to changes in the membrane’s permeability, causing essential cellular components to leak out, which ultimately leads to the death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

This compound is typically applied topically to affected skin sites, nails, or hair . It is rapidly absorbed through the skin and reaches therapeutic concentrations in affected tissues . This compound is metabolized by the liver and excreted mainly in the urine .

Result of Action

The primary result of this compound’s action is the death of fungal cells . By inhibiting ergosterol synthesis, this compound causes essential cellular components to leak out of the fungal cell, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the skin can affect the drug’s absorption and effectiveness . Additionally, the presence of other substances on the skin, such as oils or creams, can also impact the drug’s absorption . Therefore, it’s important to follow the recommended usage instructions to ensure optimal effectiveness.

Biochemical Analysis

Biochemical Properties

Isoconazole Nitrate interacts with the cell wall and causes convolutions and wrinkles . It also inhibits the enzyme-catalyzed release of spheroplasts from young yeast cells . The nature of these interactions is primarily fungicidal, disrupting the synthesis and organization of the membrane wall .

Cellular Effects

At low concentrations, this compound induces a blockade of cell division by its fungicidal action on the synthesis and organization of the membrane wall . At higher concentrations, it induces total necrosis and death . This indicates that this compound has a profound effect on cellular processes and function.

Molecular Mechanism

The mode of action of this compound appears to include a rapid reduction in ATP concentrations caused by damage to the fungal cell membrane . This damage to the cell membrane is likely due to the interaction of this compound with the cell wall, causing convolutions and wrinkles .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the drug induces changes in cell division and can cause cell death at higher concentrations

Dosage Effects in Animal Models

It is known that the drug has potent antifungal effects and can cause cell death at higher concentrations .

Metabolic Pathways

As an azole antifungal drug, it is likely to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Subcellular Localization

Given its mode of action, it is likely that the drug interacts with the cell membrane and cell wall

Chemical Reactions Analysis

Types of Reactions: Isoconazole nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGQLSIGRSTLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27523-40-6 (Parent)
Record name Isoconazole nitrate [JAN]
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DSSTOX Substance ID

DTXSID60946995
Record name Isoconazole nitrate
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Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24168-96-5, 40036-10-0
Record name Isoconazole nitrate
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Record name 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoconazole nitrate [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate
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Record name Isoconazole nitrate
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Record name 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate
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Record name 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate
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Record name ISOCONAZOLE NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of isoconazole nitrate against fungi?

A1: this compound, like other azole antifungals, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. [, , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis leads to increased membrane permeability, ultimately causing fungal cell death. []

Q2: Does this compound exhibit any antibacterial activity?

A2: Yes, in addition to its antifungal properties, research suggests that this compound also possesses a broad bacteriostatic and bactericidal action, particularly against certain Gram-positive bacteria. [, , ] This dual action can be advantageous in treating dermatomycoses with suspected bacterial superinfections. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H14Cl4N2O•HNO3. Its molecular weight is 479.14 g/mol. []

Q4: How does the presence of a corticosteroid, like diflucortolone valerate, affect the efficacy of this compound in topical formulations?

A4: Studies indicate that combining this compound with diflucortolone valerate in a topical cream (Travocort®) enhances the local bioavailability of this compound. [, ] This results in a faster onset of antimycotic action, quicker relief of itch and other inflammatory symptoms, and an overall improvement in therapeutic benefits compared to this compound monotherapy. [, , , ]

Q5: How do structural modifications of this compound influence its antifungal activity?

A5: While specific structure-activity relationship studies for this compound are limited within the provided papers, it is known that the imidazole ring and the chlorine substituents play crucial roles in its antifungal activity. [] Modifications to these structural features can significantly impact its potency and spectrum of activity.

Q6: What strategies can improve the stability and bioavailability of this compound in pharmaceutical formulations?

A6: Formulating this compound as a nanoemulsion can enhance its dispersibility and skin penetration, potentially leading to increased bioavailability and efficacy. [] This approach can overcome the limitation of its low aqueous solubility, making it more effective in treating topical fungal infections. []

Q7: What is the duration of antifungal activity of this compound after a single topical application?

A7: Following topical application, this compound demonstrates prolonged retention in the stratum corneum, offering antifungal protection even after treatment cessation. [, ] For instance, high levels of isoconazole were found in the stratum corneum 10 days after the end of a 14-day treatment regimen. []

Q8: Does this compound exhibit significant systemic absorption after topical or intravaginal administration?

A8: this compound displays low systemic exposure potential after topical and intravaginal application. [, ] This is advantageous as it minimizes the risk of systemic side effects, making it a generally safe and well-tolerated treatment option for localized fungal infections. []

Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A9: Numerous studies have investigated the efficacy of this compound. In vitro studies have demonstrated its effectiveness against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum. [, , , , ] In vivo studies, including clinical trials, have evaluated its efficacy in treating various dermatomycoses like tinea pedis, tinea corporis, tinea cruris, and pityriasis versicolor. [, , , , , , , , ]

Q10: How effective is this compound compared to other antifungal agents like nystatin or clotrimazole?

A10: Clinical trials comparing this compound with nystatin for treating otomycosis have shown that this compound is significantly more effective. [, ] When compared with clotrimazole for tinea corporis, both treatments were found to be clinically effective, though the difference in efficacy was not statistically significant. []

Q11: Can drug delivery systems like nanoparticles or microparticles be used to improve the delivery of this compound to target tissues?

A11: While not extensively explored for this compound specifically, research suggests that incorporating it into alginate–chitosan–cyclodextrin micro- and nanoparticles can be a viable approach to enhance its delivery and efficacy against mycobacterial infections. [] These systems could potentially improve drug targeting, controlled release, and reduce required dosages.

Q12: What analytical methods are commonly used for the quantification of this compound in pharmaceutical formulations?

A12: Several analytical methods have been employed for quantifying this compound in various formulations. These include:

  • High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and selectivity for determining this compound content, even in the presence of degradation products. [, , ]
  • Spectrophotometry: Techniques like principal component regression (PCR) and first-derivative spectrophotometry have been utilized for simultaneous determination of this compound with other drugs in cream formulations. []

Q13: What are the key parameters considered during the validation of analytical methods for this compound?

A13: Validation of analytical methods for this compound involves evaluating parameters such as linearity, range, precision, accuracy, limits of detection and quantification, selectivity, and robustness. [, ] These parameters ensure the reliability, consistency, and accuracy of the method for its intended purpose.

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